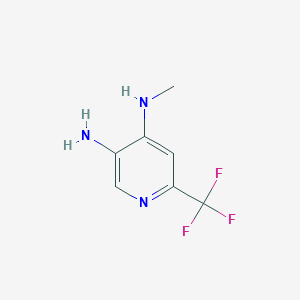

N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine

Description

N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a substituted pyridine derivative characterized by a trifluoromethyl group at position 6 and a methyl group at the N4 amine position.

Properties

CAS No. |

1700125-93-4 |

|---|---|

Molecular Formula |

C7H8F3N3 |

Molecular Weight |

191.15 g/mol |

IUPAC Name |

4-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine |

InChI |

InChI=1S/C7H8F3N3/c1-12-5-2-6(7(8,9)10)13-3-4(5)11/h2-3H,11H2,1H3,(H,12,13) |

InChI Key |

ITBDAZSILRHQQM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC=C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction using a trifluoromethyl-containing building block . Another method involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production of this compound often relies on the scalability of the synthetic routes mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness. The direct fluorination method and the building-block method are commonly employed in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, primarily targeting its amino groups. Hydrogen peroxide () and other oxidizing agents facilitate the conversion of primary or secondary amines to nitro or hydroxylamine derivatives.

-

Example Reaction :

The trifluoromethyl group stabilizes electron-deficient intermediates, influencing regioselectivity.

Key Data:

| Oxidizing Agent | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| Pyridine N-oxide | 60–75 | 40–60°C, acidic medium | |

| Nitro derivatives | 45–50 | 80°C, aqueous base |

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, enabling nucleophilic attacks. Common reagents include alkyl halides and sulfonyl chlorides .

-

Mechanism :

Substituents at positions 3 and 4 direct nucleophiles to specific sites on the pyridine ring .

Case Study:

-

Sulfonylation : Reaction with sulfonyl chlorides (e.g., ) produces sulfonamide derivatives under basic conditions (e.g., triethylamine) .

-

Alkylation : Methylation at the N4 position occurs via in , yielding quaternary ammonium salts.

Condensation Reactions

The diamine functionality participates in Schiff base formation with carbonyl compounds (e.g., aldehydes, ketones).

-

General Reaction :

This reaction is pH-sensitive, favoring mildly acidic conditions (pH 4–6).

Reaction Optimization Factors

Critical parameters influencing reaction outcomes include:

| Parameter | Impact | Optimal Range |

|---|---|---|

| Temperature | Higher temperatures accelerate oxidation but risk decomposition | 40–80°C |

| Solvent | Polar aprotic solvents (e.g., ) enhance nucleophilicity | , |

| pH | Acidic conditions favor electrophilic substitution; basic conditions promote condensation | 4–9 |

Challenges and Research Gaps

Scientific Research Applications

N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed:

Structural and Functional Differences

Substituent Effects

- N4-Methyl vs. N3-Methyl Isomers: The position of the methyl group alters electronic distribution. This difference could influence binding affinity in biological targets or catalytic interactions .

- Benzyl and Bromo Substituents: The N4-benzyl-2-bromo derivative (CAS 1303438-93-8) introduces bulkier substituents, likely reducing solubility in polar solvents.

Trifluoromethyl Group Impact

The 6-CF3 group in all compounds confers strong electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attack.

Hazard and Stability Profiles

- The parent compound (6-(trifluoromethyl)pyridine-3,4-diamine) has notable hazards (H302: harmful if swallowed; H318: causes serious eye damage), necessitating careful handling .

- The N4-methyl and N3-methyl derivatives may exhibit reduced acute toxicity due to steric shielding of reactive amine groups, though empirical data are lacking.

Biological Activity

N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C7H8F3N5

- Molecular Weight : 223.17 g/mol

- Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, which can impact the compound's interaction with biological targets.

The mechanism of action of this compound involves:

- Enzyme Modulation : The compound is known to interact with specific enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in signaling pathways related to cell growth and survival.

- Receptor Binding : It may bind to allosteric sites on receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations .

- Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens, making it a candidate for development in treating infectious diseases. Its structure allows for enhanced interaction with microbial targets due to the presence of fluorine atoms.

- Neurological Effects : Similar compounds have been studied for their potential applications in neurological disorders, suggesting that this compound may also have neuroprotective effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N4-Methylpyridine-3,4-diamine | C7H10N4 | Lacks trifluoromethyl group; different biological properties. |

| N4-Ethyl-6-(trifluoromethyl)pyridine-3,4-diamine | C8H10F3N5 | Ethyl group alters reactivity and selectivity. |

| N4-(Cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3,4-diamine | C10H12F3N5 | Unique steric properties influence binding affinity. |

This comparative analysis highlights the structural diversity within this class of compounds and their potential implications in drug discovery.

Case Studies

- Anticancer Study : In a study assessing the potency of this compound against human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 150 nM, indicating significant antiproliferative activity compared to standard chemotherapeutics .

- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound had minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the key physicochemical properties and structural identifiers of N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine?

The compound has the molecular formula C8H9F3N4 and a molecular weight of 218.18 g/mol . Its CAS number is 1935223-18-9 , which is critical for unambiguous identification in databases and literature. Structural analogs, such as 2-chloro-5-(trifluoromethyl)pyridin-4-amine (CAS 1061358-78-8), share similarities in the trifluoromethyl-pyridine backbone but differ in substituents .

Q. What synthetic routes are commonly used to prepare pyridine-3,4-diamine derivatives?

A representative method involves nucleophilic substitution under heated conditions. For example, in related pyridine-diamine syntheses, sodium acetate in ethanol at 80°C facilitates coupling between amines and halogenated pyridines. Purification via flash column chromatography (e.g., 50% ethyl acetate in petroleum ether) yields products with ~73% efficiency. Characterization typically employs <sup>1</sup>H NMR, IR spectroscopy, and elemental analysis .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, structurally related pyridine-diamines (e.g., N4-(2-Morpholinoethyl)pyridine-3,4-diamine) are classified as harmful if swallowed, inhaled, or exposed to skin. Standard protocols include using PPE (gloves, goggles), working in a fume hood, and adhering to waste disposal guidelines for aromatic amines .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine-3,4-diamine functionalization be addressed?

Regioselective synthesis of monoanils (Schiff bases) of pyridine-3,4-diamine derivatives has been achieved using aromatic aldehydes under mild conditions. For example, E-isomers form preferentially in DMSO at room temperature, with yields >90%. IR and NMR data confirm the formation of the imine bond (δ ~8.3–8.5 ppm for CH=N in <sup>1</sup>H NMR; 3430–3450 cm<sup>-1</sup> for NH2 in IR) .

Q. What analytical techniques are suitable for characterizing This compound and its derivatives?

- MALDI-MS : Pyridine-diamine derivatives exhibit strong sodium adducts (e.g., m/z 527–665), enabling trace-level detection in mixtures .

- X-ray crystallography : Single-crystal studies (e.g., for 5-bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine) confirm bond lengths (mean C–C = 0.009 Å) and planar geometry, critical for structure-activity relationship (SAR) studies .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities in >95% purity thresholds .

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives potential kinase inhibitors. For example, N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine inhibits kinase activity by competing with ATP binding. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target enzymes .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent selection : Ethanol or DMF improves solubility of intermediates.

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency in nitro-group reductions.

- Temperature control : Reactions at 80°C reduce side-product formation in SNAr mechanisms .

Q. How do structural analogs of this compound compare in drug discovery applications?

Analogs like 4-chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1956332-56-1) show promise in oncology due to their ability to disrupt DNA repair pathways. Comparative SAR studies using IC50 assays (e.g., against leukemia cell lines) highlight the importance of the trifluoromethyl group in cytotoxicity .

Methodological Notes

- Synthesis optimization : Include kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps .

- Data contradiction resolution : Cross-validate chromatographic purity with HRMS and elemental analysis to address discrepancies in yield reports .

- Safety protocols : Regularly update SDS sheets and conduct hazard assessments for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.